

(S)-(-)-2-Amino-3-phenyl-1-propanol basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927

[Get Quote](#)

An In-depth Technical Guide to the Core Basic Properties of (S)-(-)-2-Amino-3-phenyl-1-propanol (L-Phenylalaninol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-2-Amino-3-phenyl-1-propanol, commonly known as L-Phenylalaninol, is a chiral amino alcohol derived from the natural amino acid L-phenylalanine. Its structural features, particularly the primary amine and hydroxyl groups, make it a fundamental chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the core basic properties of L-Phenylalaninol, including its physicochemical constants, solubility profile, and spectroscopic data. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work. This document is intended to serve as a technical resource for professionals in drug discovery, medicinal chemistry, and process development, facilitating the effective utilization of this versatile compound.

Physicochemical Properties

The fundamental physicochemical properties of L-Phenylalaninol are summarized in the tables below. These parameters are critical for its application in synthesis and formulation.

Table 1-1: General and Physical Properties

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-phenylpropan-1-ol	[1]
Synonyms	L-Phenylalaninol, (S)-(-)-2-Amino-3-phenyl-1-propanol	
CAS Number	3182-95-4	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	
Appearance	White to slightly yellow crystalline powder or solid	[2]
Melting Point	90-94 °C	[2]
Optical Rotation	[α] ²² /D -22.8° (c = 1.2 in 1 M HCl)	

Table 1-2: Basicity and Solubility

Property	Value	Remarks
pKa	Not experimentally determined in literature.	The basicity is attributed to the primary amine group. A predicted pKa for the similar compound DL-2-Amino-3-phenyl-1-propanol is 12.85 ± 0.10.
Solubility in Water	Soluble	Qualitative data. Quantitative studies on the closely related L-phenylalanine show solubility increases with temperature. [2] [3] [4]
Solubility in Methanol	Soluble	[2]
Solubility in Ethanol	Very Soluble	

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of L-Phenylalaninol.

Table 2-1: Spectroscopic Data Summary

Technique	Key Peaks / Chemical Shifts (δ)
^1H NMR	Expected chemical shifts (CDCl_3): $\delta \approx 7.3$ (m, 5H, Ar-H), 3.6 (dd, 1H), 3.4 (dd, 1H), 3.1 (m, 1H), 2.8 (dd, 1H), 2.5 (dd, 1H). Note: Broad peaks for -NH ₂ and -OH protons are also expected. Data is inferred from the spectrum of the D-enantiomer.[5]
^{13}C NMR	Expected chemical shifts: Aromatic carbons (4 signals), -CH(NH ₂)- carbon, -CH ₂ OH carbon, and Ar-CH ₂ - carbon. Data for the related L-phenylalanine shows aromatic signals at $\delta \approx$ 130-138 ppm, C α at $\delta \approx$ 58 ppm, and C β at $\delta \approx$ 39 ppm.[6]
FT-IR (cm^{-1})	Key vibrational bands expected: ~3300-3400 (O-H and N-H stretching), ~3000-3100 (aromatic C-H stretching), ~2850-2950 (aliphatic C-H stretching), ~1600 (N-H bending), ~1450-1500 (aromatic C=C stretching), ~1050 (C-O stretching).[7][8]

Experimental Protocols

The following sections detail the methodologies for determining the key basic properties of L-Phenylalaninol.

Determination of pKa by Potentiometric Titration

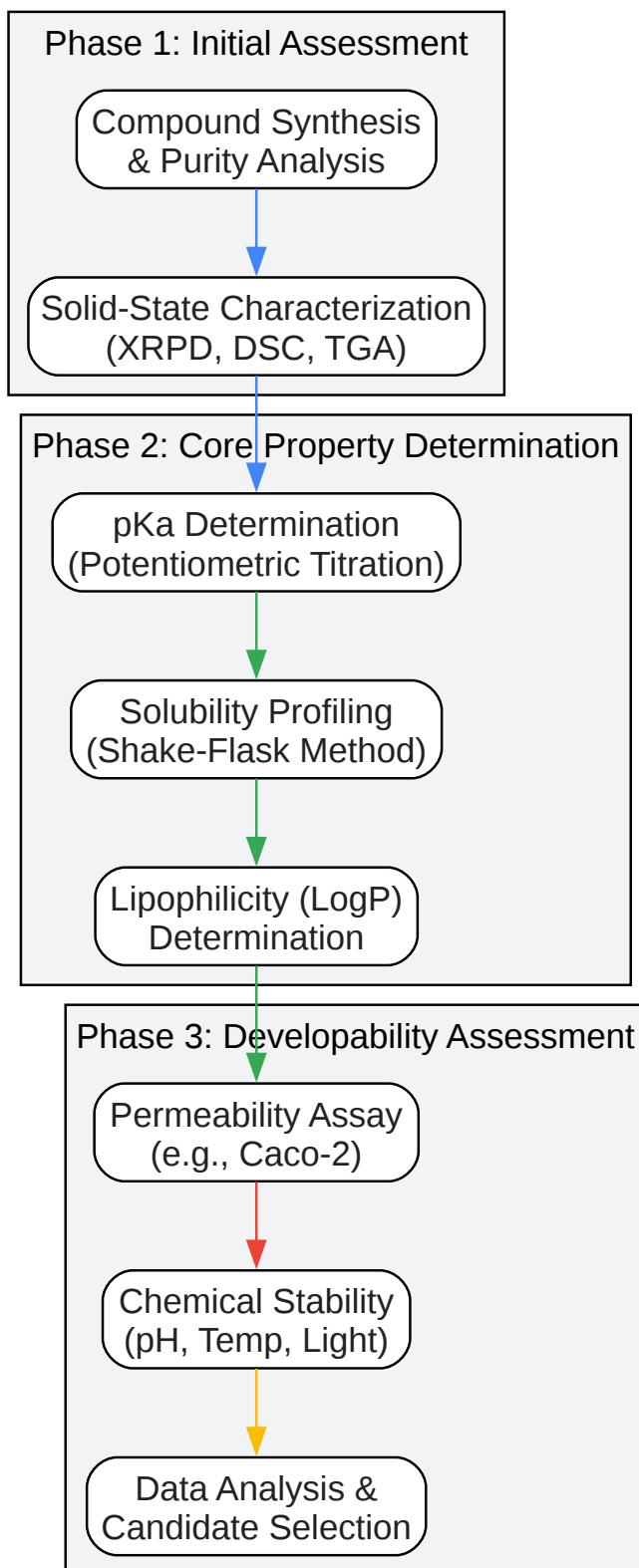
The pKa of the primary amine in L-Phenylalaninol can be determined by monitoring the pH of a solution as a titrant is added.[9][10][11][12]

Methodology:

- Preparation of Analyte Solution: Accurately weigh approximately 50-100 mg of L-Phenylalaninol and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if necessary.
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH meter with a combination electrode to monitor the pH.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1 mL).
- Data Collection: Record the pH of the solution after each addition of titrant, ensuring the solution has equilibrated.
- Data Analysis:
 - Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - The pKa is the pH at the half-equivalence point. This is the point where half of the amine has been protonated. It can be found at the midpoint of the buffer region on the titration curve.
 - Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$) can be plotted against the titrant volume to accurately determine the equivalence point (the peak of the derivative curve). The volume at the half-equivalence point can then be used to find the pKa from the original titration curve.

Determination of Thermodynamic Solubility by Shake-Flask Method

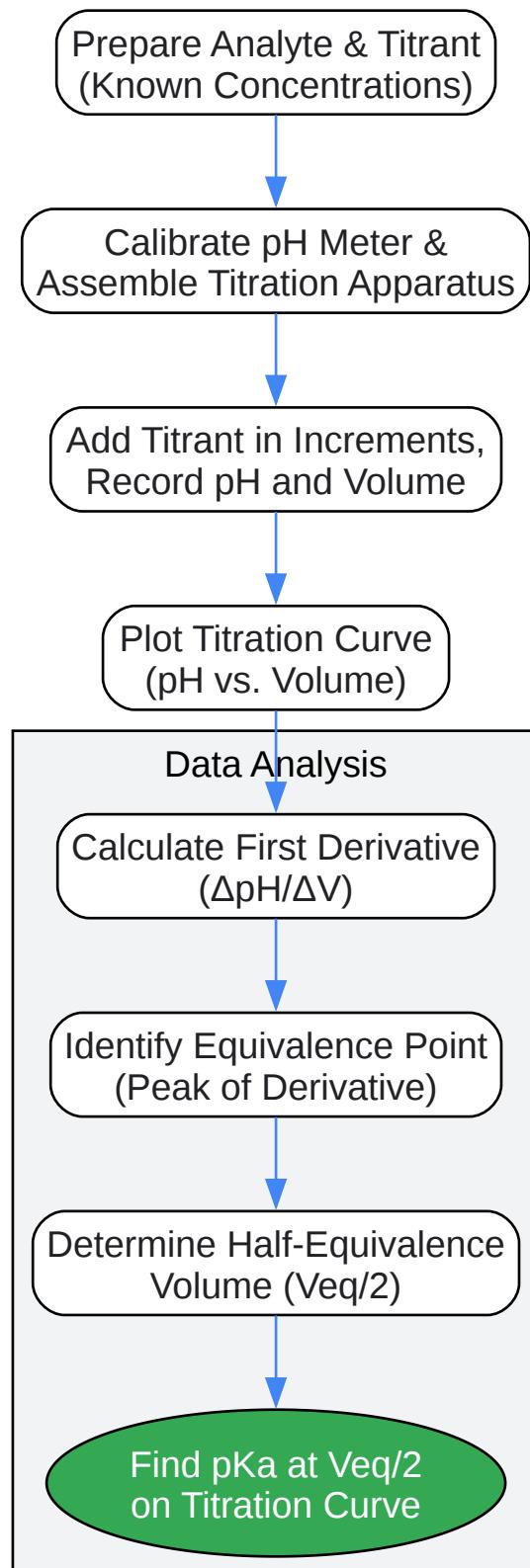
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[13][14][15][16]


Methodology:

- Preparation: Add an excess amount of solid L-Phenylalaninol to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol). The presence of excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
- Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge it at high speed.
- Quantification: Analyze the concentration of L-Phenylalaninol in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of L-Phenylalaninol to accurately determine the concentration in the sample.
- Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Visualizations

Physicochemical Characterization Workflow


The following diagram illustrates a typical workflow for the physicochemical characterization of a drug candidate like L-Phenylalaninol.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Profiling.

Logical Flow for pKa Determination

This diagram outlines the logical steps involved in the experimental determination of the pKa value.

[Click to download full resolution via product page](#)

Caption: pKa Determination via Potentiometric Titration.

Conclusion

L-Phenylalaninol is a valuable chiral intermediate with well-defined physical properties. Its basicity, conferred by the primary amine, and its solubility in polar solvents are key characteristics for its use in organic synthesis and pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for the in-house characterization of L-Phenylalaninol and its derivatives. A thorough understanding of these fundamental properties is paramount for optimizing reaction conditions, developing purification strategies, and designing suitable formulation approaches, ultimately enabling the successful progression of drug development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A11586.14 [thermofisher.com]
- 2. L-Phenylalaninol - LKT Labs [lktlabs.com]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D(+)-Phenylalaninol(5267-64-1) 1H NMR [m.chemicalbook.com]
- 6. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. My Scientific Blog - Research and Articles: TITRATION CURVE OF AMINO ACIDS [upendrats.blogspot.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pacelabs.com [pacelabs.com]
- 19. langhuapharma.com [langhuapharma.com]
- 20. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 21. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [(S)-(-)-2-Amino-3-phenyl-1-propanol basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095927#s-2-amino-3-phenyl-1-propanol-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com